α-Amylase Inhibitory Potential of 4-Bromobenzoic Acid-Derived Hydrazone-Schiff Bases vs. Acarbose
Derivatives synthesized from 4-bromobenzoic acid (the precursor acid to the anhydride) demonstrate potent α-amylase inhibition. In a series of 29 hydrazone-Schiff base derivatives, IC50 values ranged from 0.21 ± 0.01 μM to 5.50 ± 0.01 μM, with the most active compound (21) exhibiting an IC50 of 0.21 μM, significantly lower than the standard drug acarbose (IC50 = 1.34 ± 0.01 μM) [1]. This demonstrates that the 4-bromobenzoyl scaffold can yield inhibitors with up to ~6-fold improved potency over the clinical benchmark.
| Evidence Dimension | α-Amylase inhibition (IC50, μM) |
|---|---|
| Target Compound Data | Derivative 21: 0.21 ± 0.01 μM; series range: 0.21–5.50 μM |
| Comparator Or Baseline | Acarbose: 1.34 ± 0.01 μM |
| Quantified Difference | Up to 6.4-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme assay; 4-bromobenzoic acid-based hydrazone-Schiff bases vs. acarbose standard [1] |
Why This Matters
For medicinal chemistry programs targeting α-amylase, the 4-bromobenzoic anhydride scaffold provides a validated entry to sub-micromolar inhibitors, offering a distinct potency advantage over starting from unsubstituted benzoic acid analogs.
- [1] Khan M, Alam F, Alam A, et al. Synthesis of Some Novel 4-bromobenzoic Acid Clubbed Hydrazone Schiff Base Derivatives as Potent α-amylase Inhibitors: In vitro and In silico Studies. Lett Drug Des Discov. 2024;21(15):3186-3197. View Source
